molecular formula C15H15FN2O3S B2749544 1-(1-(2-((4-Fluorophenyl)thio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903162-29-7

1-(1-(2-((4-Fluorophenyl)thio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2749544
CAS RN: 1903162-29-7
M. Wt: 322.35
InChI Key: RWACUOZDAFJEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1-(2-((4-Fluorophenyl)thio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains an azetidin-2-one ring, which is a four-membered ring with one nitrogen atom and a carbonyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, azetidin-2-one rings have been used in the synthesis of life-saving antibiotics like penicillin and cephalosporin . Pyrrolidine rings are also commonly used in medicinal chemistry due to their promising biological activity .


Molecular Structure Analysis

The molecule contains a spirocyclic structure, characterized by two rings sharing the same atom . The inherent rigidity of spirocyclic compounds can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Scientific Research Applications

Future Directions

While specific future directions for this compound were not found, the use of heterocyclic scaffolds, including pyrrolidine and azetidin-2-one rings, in drug discovery is expected to continue due to their promising biological activity .

properties

IUPAC Name

1-[1-[2-(4-fluorophenyl)sulfanylacetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c16-10-1-3-12(4-2-10)22-9-15(21)17-7-11(8-17)18-13(19)5-6-14(18)20/h1-4,11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWACUOZDAFJEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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